molecular formula C18H14O2 B1222239 Benz(a)anthracene-3,4-dihydrodiol CAS No. 60967-89-7

Benz(a)anthracene-3,4-dihydrodiol

Número de catálogo: B1222239
Número CAS: 60967-89-7
Peso molecular: 262.3 g/mol
Clave InChI: KUBYVPFVNKJERF-ROUUACIJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Benz(a)anthracene-3,4-dihydrodiol is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of benz(a)anthracene, which is known for its carcinogenic properties. This compound is of significant interest in the field of toxicology and environmental science due to its potential health impacts and its role in the study of PAH metabolism and carcinogenesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Benz(a)anthracene-3,4-dihydrodiol can be synthesized through the metabolic oxidation of benz(a)anthracene. This process typically involves the use of liver microsomes and cytochrome P-450 enzymes, which catalyze the oxidation of benz(a)anthracene to its dihydrodiol form . The reaction conditions often include the presence of NADPH and oxygen, which are essential for the enzymatic activity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the compound can be produced in laboratory settings using the aforementioned synthetic routes.

Análisis De Reacciones Químicas

Types of Reactions

Benz(a)anthracene-3,4-dihydrodiol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include diol-epoxides, which are known for their carcinogenic properties due to their ability to form DNA adducts .

Aplicaciones Científicas De Investigación

Carcinogenicity Studies

Benz(a)anthracene-3,4-dihydrodiol has been identified as a highly effective tumor initiator in various animal models. Research has demonstrated that this compound exhibits greater tumorigenic potential than its parent hydrocarbon, benz(a)anthracene.

  • Skin Tumor Initiation : In studies involving CD-1 female mice, this compound was shown to initiate skin tumors more effectively than other dihydrodiols. A single topical application led to significant tumor formation, supporting the bay region theory of polycyclic hydrocarbon carcinogenicity .
  • Lymphoma Induction : In another study with newborn Swiss-Webster mice, 24% of those treated with this compound developed malignant lymphoma compared to only 4% in the benz(a)anthracene group. This indicates a markedly higher carcinogenicity associated with the dihydrodiol .

Mechanistic Insights

The mechanism of action for this compound involves metabolic activation to form reactive epoxides that can bind to DNA, leading to mutations and tumor formation.

  • Epoxide Formation : The dihydrodiol is metabolized into diastereomeric epoxides that interact with cellular macromolecules. These epoxides are responsible for the compound's mutagenic activity, as evidenced by studies showing high levels of DNA adduct formation in treated cells .

Environmental and Health Implications

This compound is found in various environmental matrices, including coal tar and cigarette smoke, which are associated with human cancer risk.

  • Exposure Assessment : Understanding the carcinogenic potential of this compound aids in assessing risks related to exposure from environmental pollutants. Its presence in complex mixtures necessitates further investigation into its role in human health outcomes .

Case Studies

Several case studies have highlighted the implications of this compound in cancer research:

StudyModel OrganismFindings
Newbold et al. (2006)CD-1 MiceDemonstrated high tumor initiation capability compared to other dihydrodiols
Wislocki et al. (1986)Swiss-Webster MiceReported a significant increase in malignant lymphoma incidence with treatment
Wood et al. (1976)V79 CellsShowed exceptional mutagenicity and cytotoxicity linked to dihydrodiol epoxides

Future Research Directions

Ongoing research is necessary to further elucidate the precise mechanisms through which this compound exerts its carcinogenic effects. Areas of interest include:

  • DNA Repair Mechanisms : Investigating how cells respond to DNA damage induced by this compound.
  • Longitudinal Studies : Conducting long-term studies on populations exposed to environmental sources containing this compound.
  • Therapeutic Interventions : Exploring potential interventions that could mitigate the effects of exposure.

Mecanismo De Acción

The mechanism of action of benz(a)anthracene-3,4-dihydrodiol involves its metabolic activation to diol-epoxides, which can bind to DNA and form adducts. These DNA adducts can cause mutations and initiate carcinogenesis. The compound primarily targets cellular DNA, leading to genotoxic effects .

Comparación Con Compuestos Similares

Similar Compounds

  • Benz(a)anthracene-1,2-dihydrodiol
  • Benz(a)anthracene-5,6-dihydrodiol
  • Benz(a)anthracene-8,9-dihydrodiol
  • Benz(a)anthracene-10,11-dihydrodiol

Uniqueness

Benz(a)anthracene-3,4-dihydrodiol is unique due to its exceptionally high carcinogenicity compared to other dihydrodiols of benz(a)anthracene. This is attributed to its ability to form highly reactive diol-epoxides that can efficiently bind to DNA and induce mutations .

Actividad Biológica

Benz(a)anthracene-3,4-dihydrodiol (BA-3,4-dihydrodiol) is a significant metabolite of benz(a)anthracene (BA), a polycyclic aromatic hydrocarbon known for its carcinogenic properties. This compound has been extensively studied for its biological activity, particularly in relation to tumor initiation and promotion in various animal models. The following sections provide a detailed overview of the biological activity of BA-3,4-dihydrodiol, including its carcinogenic potential, mutagenicity, and relevant case studies.

Carcinogenicity

This compound exhibits remarkable carcinogenic activity when tested in animal models. Research indicates that this compound is significantly more potent than its parent compound, BA.

Tumor Initiation Studies

In a study conducted on CD-1 female mice, BA-3,4-dihydrodiol was shown to initiate skin tumors effectively. A single topical application of this compound resulted in a higher incidence of tumors compared to other dihydrodiols derived from BA. Specifically, BA-3,4-dihydrodiol induced a greater number of papillomas and had a shorter latency period for tumor development than the other tested dihydrodiols .

Table 1: Tumorigenicity Comparison of Benz(a)anthracene and Its Dihydrodiols

CompoundTumor Incidence (%)Average Papillomas per Mouse
Benz(a)anthracene40.05
BA-3,4-dihydrodiol2454.3
Other Dihydrodiols (1,2; 5,6; 8,9; 10,11)<5<1

The high tumorigenicity of BA-3,4-dihydrodiol is attributed to its metabolic conversion into diastereomeric epoxides that interact with DNA, leading to mutations and subsequent tumor formation. This supports the bay region theory of polycyclic hydrocarbon carcinogenicity . The compound's ability to generate reactive intermediates that cause oxidative DNA damage has been documented in various studies .

Mutagenicity

BA-3,4-dihydrodiol has been shown to possess significant mutagenic properties. In the presence of a purified monooxygenase system from rat liver, it was found to be approximately ten times more mutagenic than BA itself. This indicates that the metabolic activation of BA-3,4-dihydrodiol leads to products that are highly reactive and capable of inducing mutations in bacterial strains such as Salmonella typhimurium TA100 .

Case Studies

Several case studies have highlighted the biological effects of BA-3,4-dihydrodiol:

  • Newborn Mouse Model : In a controlled experiment involving newborn Swiss-Webster mice treated with varying doses of BA-3,4-dihydrodiol, researchers observed that 24% developed malignant lymphoma by 22 weeks of age. In contrast, only 4% of mice treated with BA exhibited similar outcomes .
  • Pulmonary Adenomas : The same study reported that mice treated with BA-3,4-dihydrodiol developed an average of 54.3 pulmonary adenomas per mouse compared to just 1.59 in those treated with BA .

Propiedades

Número CAS

60967-89-7

Fórmula molecular

C18H14O2

Peso molecular

262.3 g/mol

Nombre IUPAC

(3S,4S)-3,4-dihydrobenzo[a]anthracene-3,4-diol

InChI

InChI=1S/C18H14O2/c19-17-8-7-14-15(18(17)20)6-5-13-9-11-3-1-2-4-12(11)10-16(13)14/h1-10,17-20H/t17-,18-/m0/s1

Clave InChI

KUBYVPFVNKJERF-ROUUACIJSA-N

SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC(C4O)O

SMILES isomérico

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=C[C@@H]([C@H]4O)O

SMILES canónico

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC(C4O)O

Key on ui other cas no.

64501-86-6
67335-42-6

Sinónimos

BA-3,4-dihydrodiol
benz(a)anthracene-3,4-dihydrodiol

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.